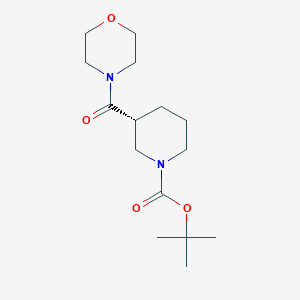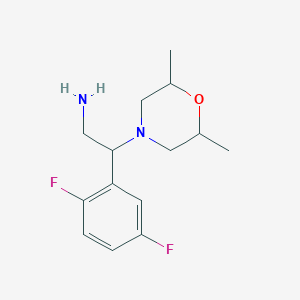
2-(2,5-Difluorophenyl)-2-(2,6-dimethylmorpholino)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine est un composé organique synthétique. Elle appartient à la classe des éthanamines, qui sont connues pour leurs applications diverses en chimie médicinale et en pharmacologie. La présence de groupes difluorophényl et diméthylmorpholino suggère une activité biologique potentielle et une utilité dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine implique généralement les étapes suivantes :
Formation de la chaîne éthanamine : Ceci peut être réalisé par la réaction d’un précurseur approprié avec une source d’amine dans des conditions contrôlées.
Introduction du groupe difluorophényl : Cette étape peut impliquer l’utilisation d’un dérivé de difluorobenzène, qui est réagi avec la chaîne éthanamine en présence d’un catalyseur.
Fixation du groupe diméthylmorpholino :
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’amines réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers produits substitués.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le peroxyde d’hydrogène et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés d’éthanamines substitués.
4. Applications de la recherche scientifique
Chimie : Utilisée comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Peut servir de sonde ou de ligand dans les essais biochimiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine dépendrait de sa cible biologique spécifique. En général, de tels composés peuvent interagir avec des récepteurs, des enzymes ou d’autres protéines, modulant leur activité par le biais d’interactions de liaison. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine : peut être comparée à d’autres dérivés d’éthanamine, tels que :
Unicité
La combinaison unique des groupes difluorophényl et diméthylmorpholino dans la 2-(2,5-Difluorophényl)-2-(2,6-diméthylmorpholino)éthanamine peut conférer une activité biologique et une réactivité chimique distinctes par rapport à des composés similaires. Cette unicité peut être explorée par des études comparatives et une validation expérimentale.
Propriétés
Formule moléculaire |
C14H20F2N2O |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |
InChI |
InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)14(6-17)12-5-11(15)3-4-13(12)16/h3-5,9-10,14H,6-8,17H2,1-2H3 |
Clé InChI |
AOEFDDJIKRFNLE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(CN)C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


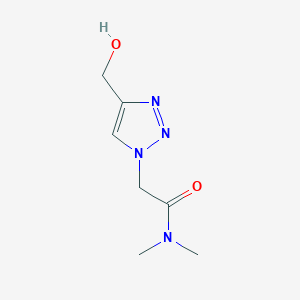
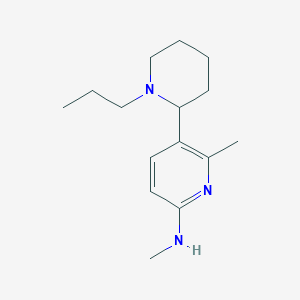

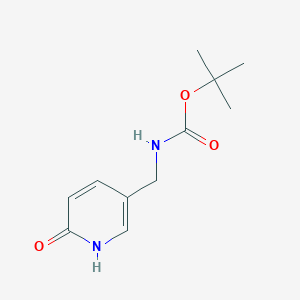
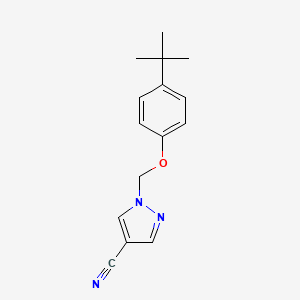

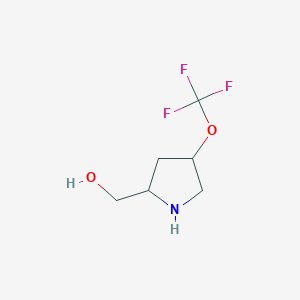

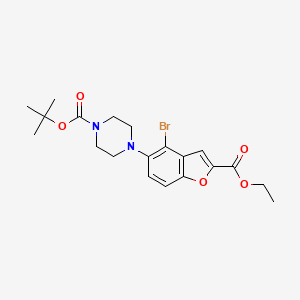


![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
